

Physical and chemical properties of 7-Chloroquinolin-3-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 7-Chloroquinolin-3-ol

Cat. No.: B2562791

[Get Quote](#)

An In-depth Technical Guide to **7-Chloroquinolin-3-ol**: Properties, Reactivity, and Applications

Abstract: This technical guide provides a comprehensive overview of **7-Chloroquinolin-3-ol**, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While experimental data on this specific molecule is sparse, this document synthesizes information from analogous structures and computational predictions to offer a robust profile. We will delve into its core molecular attributes, predicted physicochemical properties, expected spectroscopic signatures, and key aspects of its chemical reactivity. Furthermore, this guide explores the broader context of the 7-chloroquinoline scaffold as a privileged structure in the synthesis of therapeutic agents and outlines essential safety and handling protocols. The insights herein are designed to equip researchers and scientists with the foundational knowledge required for the effective use of **7-Chloroquinolin-3-ol** in experimental design and synthesis.

Core Molecular Attributes and Structure

7-Chloroquinolin-3-ol belongs to the quinoline family, a class of nitrogen-containing heterocyclic aromatic compounds. Its structure is characterized by a quinoline bicyclic system substituted with a chlorine atom at position 7 and a hydroxyl group at position 3. The presence of the quinoline nitrogen, the electron-withdrawing chloro group, and the phenolic hydroxyl group dictates its chemical personality and reactivity.

Below is a summary of its key identifiers and computed properties.[\[1\]](#)[\[2\]](#)

Property	Value	Source
IUPAC Name	7-chloroquinolin-3-ol	PubChem[1]
CAS Number	1261454-55-0	BLD Pharm[3]
Molecular Formula	C ₉ H ₆ CINO	PubChem[1]
Molecular Weight	179.60 g/mol	PubChem[2]
Monoisotopic Mass	179.0138 Da	PubChem[1]
InChI Key	KFCUFKFKVHHCGF-UHFFFAOYSA-N	PubChem[1]
Canonical SMILES	C1=CC(=CC2=NC=C(C=C21)O)Cl	PubChem[1]
Predicted XlogP	2.7	PubChem[1]

Caption: Chemical structure of **7-Chloroquinolin-3-ol**.

Physicochemical Properties: An Analysis

Direct experimental data for many physical properties of **7-Chloroquinolin-3-ol** are not readily available in published literature. However, we can infer its expected characteristics based on its functional groups and the properties of related compounds.

- Physical State: Expected to be a solid at room temperature, similar to other substituted quinolinols.
- Solubility: The presence of the hydroxyl group allows for hydrogen bonding, suggesting slight solubility in polar protic solvents like water and alcohols. The aromatic backbone and chlorine atom contribute to its lipophilicity, indicating good solubility in organic solvents like DMSO, DMF, and chlorinated solvents.
- Acidity and Basicity (pKa): The molecule is amphoteric. The quinoline nitrogen atom is weakly basic (pKa of the conjugate acid is typically around 4-5). The hydroxyl group at position 3 is weakly acidic (phenolic, with an estimated pKa around 8-10), capable of being deprotonated by a suitable base.

- Melting Point: Substituted quinolines are crystalline solids. The melting point is expected to be relatively high due to the planar aromatic structure and potential for intermolecular hydrogen bonding.

Spectroscopic Characterization (Predicted)

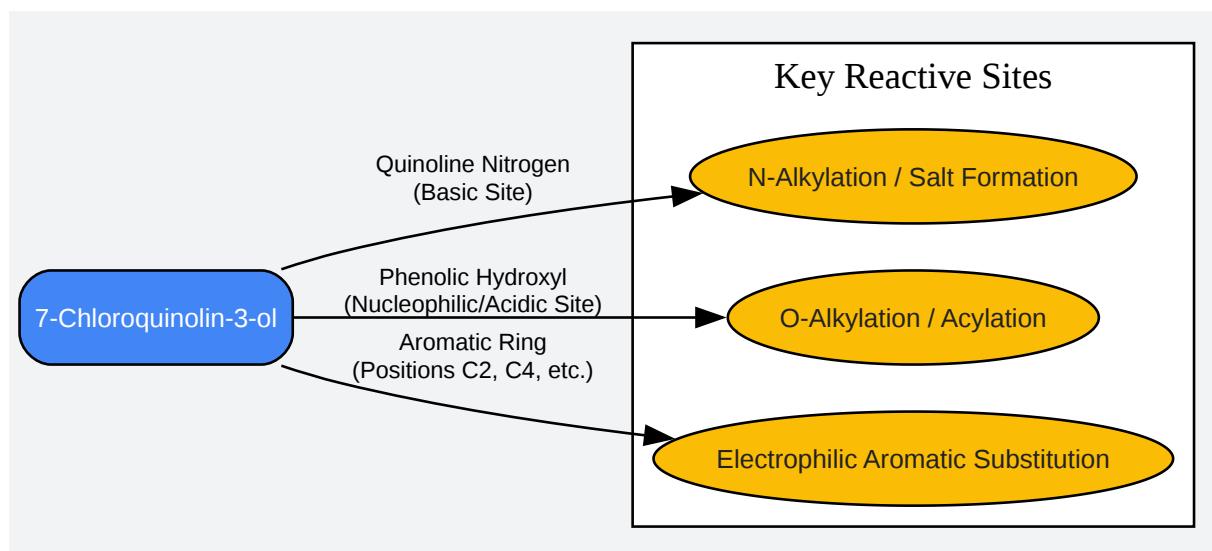
Spectroscopic analysis is crucial for structure verification. While a dedicated spectrum for **7-Chloroquinolin-3-ol** is not available, the following signatures can be anticipated.

3.1. Nuclear Magnetic Resonance (^1H and ^{13}C NMR)

- ^1H NMR: The spectrum would show distinct signals in the aromatic region (approx. 7.0-8.5 ppm). The protons on the quinoline ring will appear as doublets and singlets, with their specific chemical shifts influenced by the electronic effects of the chloro and hydroxyl substituents. The phenolic -OH proton would likely appear as a broad singlet, the position of which is dependent on solvent and concentration.
- ^{13}C NMR: The spectrum should display nine distinct signals for the nine carbon atoms. The carbon bearing the hydroxyl group (C3) would be shifted downfield (approx. 150-160 ppm), while the carbon attached to the chlorine (C7) would also be influenced.

3.2. Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For comparison, the related compound 7-chloro-4-hydroxyquinoline shows characteristic peaks that can be used as a reference.^[4]


- O-H Stretch: A broad absorption band is expected in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the hydroxyl group.
- C=C and C=N Stretches: Multiple sharp peaks between $1500\text{-}1650\text{ cm}^{-1}$ are characteristic of the quinoline aromatic ring system.
- C-O Stretch: A peak around $1200\text{-}1300\text{ cm}^{-1}$ would indicate the phenolic C-O bond.
- C-Cl Stretch: A signal in the fingerprint region, typically $700\text{-}800\text{ cm}^{-1}$, would correspond to the C-Cl bond.

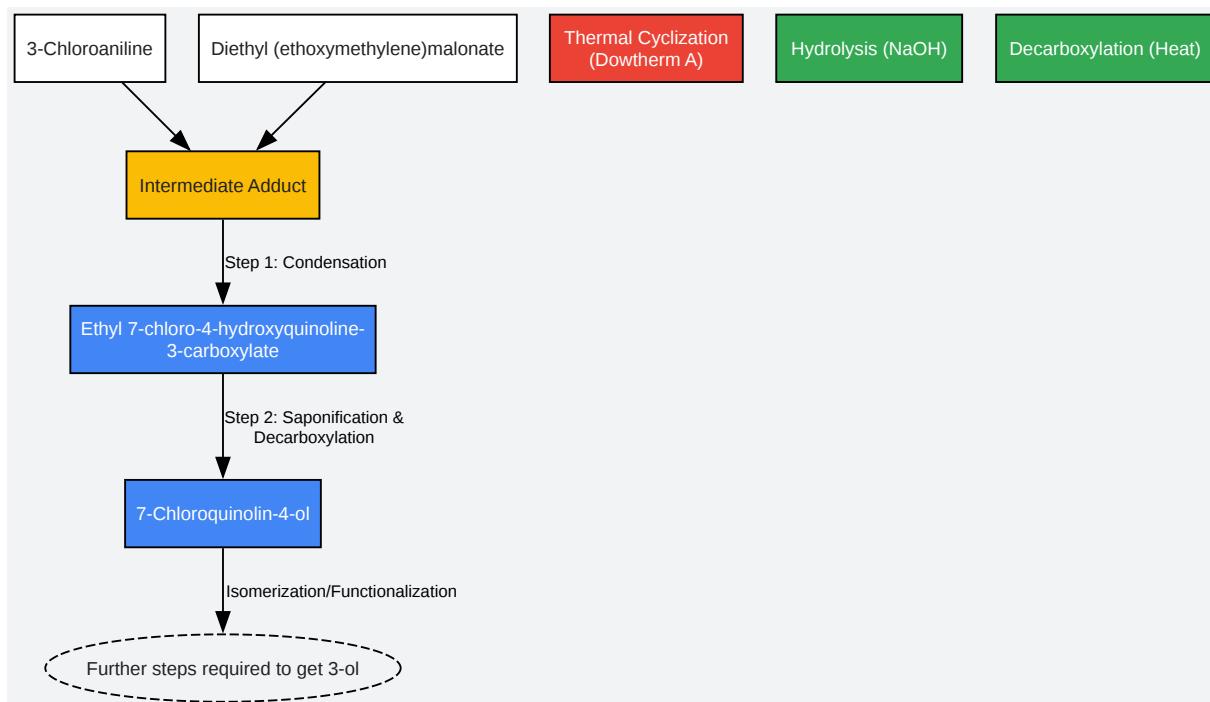
3.3. Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and elemental composition.

- Molecular Ion Peak: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum would show a molecular ion peak $[M]^+$ or a protonated molecule $[M+H]^+$ at $m/z \approx 179$.
- Isotopic Pattern: A critical diagnostic feature would be the isotopic pattern caused by the chlorine atom. Two peaks, $[M]^+$ and $[M+2]^+$, would be observed in an approximate intensity ratio of 3:1, which is characteristic of a molecule containing a single chlorine atom.

Chemical Reactivity and Synthetic Pathways

The reactivity of **7-Chloroquinolin-3-ol** is governed by its three primary functional components: the quinoline ring, the hydroxyl group, and the chloro substituent.

[Click to download full resolution via product page](#)


Caption: Key reactive sites on the **7-Chloroquinolin-3-ol** scaffold.

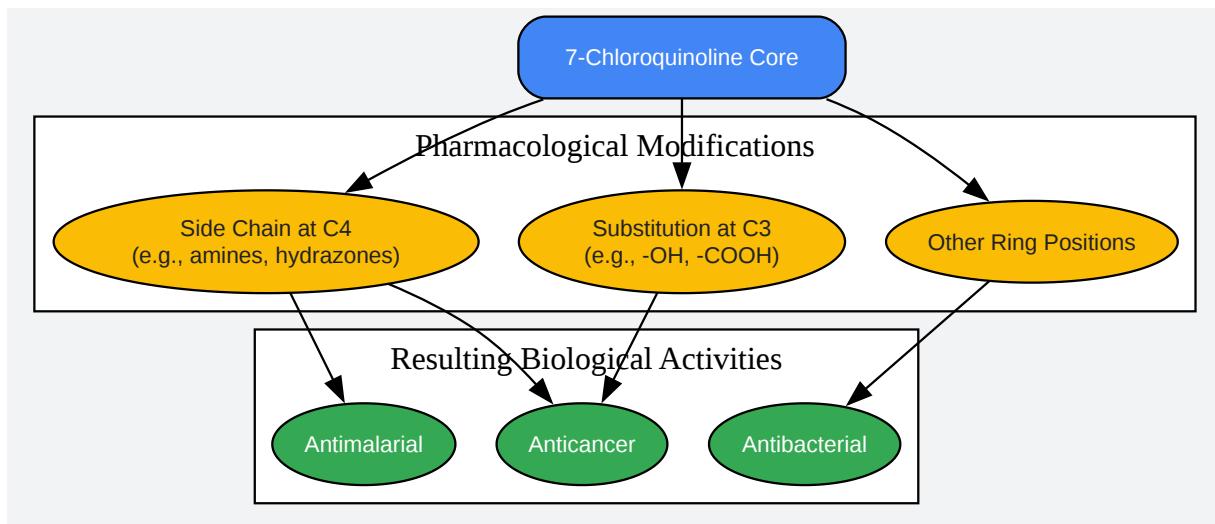
4.1. Key Reactions

- Reactions at the Hydroxyl Group: The phenolic -OH group can undergo O-alkylation or O-acylation with appropriate electrophiles under basic conditions to form ethers and esters, respectively. This is a common strategy for modifying the molecule's properties.

- Reactions at the Quinoline Nitrogen: As a weak base, the nitrogen can be protonated to form salts. It can also undergo N-alkylation to produce quaternary quinolinium salts.
- Aromatic Substitution: The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the nitrogen atom. However, reactions can be directed to specific positions under forcing conditions. More relevant is the nucleophilic aromatic substitution (SNAE), where other positions on the ring (like position 4 in the precursor 4,7-dichloroquinoline) are highly reactive.[5]

4.2. Proposed Synthetic Workflow A common route to substituted quinolines is the Gould-Jacobs reaction. A plausible synthesis for **7-Chloroquinolin-3-ol** would involve the reaction of a substituted aniline with a suitable three-carbon component, followed by cyclization.

[Click to download full resolution via product page](#)


Caption: A plausible, though indirect, synthetic pathway to a related quinolinol isomer.

Note: The direct synthesis of the 3-ol isomer is more complex than the common synthesis of the 4-ol isomer shown. It often requires specialized starting materials or multi-step functional group interconversions.

Applications in Drug Discovery and Medicinal Chemistry

The 7-chloroquinoline scaffold is a cornerstone in medicinal chemistry, most famously represented by the antimalarial drug Chloroquine.^{[6][7]} The chlorine at the 7-position is often crucial for biological activity. Derivatives of this core structure have been extensively investigated for a wide range of therapeutic applications.

- **Antimalarial Agents:** Many studies focus on synthesizing new 7-chloroquinoline analogues to combat drug-resistant strains of *Plasmodium falciparum*. Modifications often involve altering the side chain at the 4-position to enhance efficacy or overcome resistance mechanisms.^{[6][8]}
- **Anticancer Agents:** The quinoline ring is a "privileged scaffold" that can interact with various biological targets, including protein kinases.^[9] Numerous 7-chloroquinoline derivatives, particularly hydrazones and chalcones, have demonstrated significant cytotoxic activity against a panel of human cancer cell lines, including breast, colon, and lung cancer.^{[8][10][11]}
- **Antibacterial and Other Activities:** The scaffold has also been used to develop compounds with antibacterial, anti-inflammatory, and antiviral properties.^{[11][12]}

[Click to download full resolution via product page](#)

Caption: The 7-chloroquinoline core as a versatile scaffold for drug discovery.

Safety, Handling, and Storage

As a laboratory chemical, **7-Chloroquinolin-3-ol** must be handled with appropriate precautions.

Hazard Identification: Based on data for closely related compounds, **7-Chloroquinolin-3-ol** is classified with the following hazards:

- H315: Causes skin irritation.[13][14]
- H319: Causes serious eye irritation.[13][14]
- H335: May cause respiratory irritation.[13][14]

6.1. Recommended Handling Protocol

- Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[15][16]
- Personal Protective Equipment (PPE):

- Eye Protection: Wear safety glasses with side-shields or chemical goggles.[16]
- Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use and dispose of them properly after handling.[13][16]
- Body Protection: Wear a standard laboratory coat.[16]
- Hygiene Practices: Avoid contact with skin, eyes, and clothing.[17] Do not breathe dust. Wash hands thoroughly after handling.[13] Do not eat, drink, or smoke in the laboratory.
- Spill Response: In case of a spill, avoid dust formation.[13] Absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.[15]

6.2. Storage

- Store in a tightly closed container.[16]
- Keep in a cool, dry, and well-ventilated place away from incompatible substances.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. PubChemLite - 7-chloroquinolin-3-ol (C9H6ClNO) [pubchemlite.lcsb.uni.lu]
- 2. 3-Chloroquinolin-7-ol | C9H6ClNO | CID 136229135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1261454-55-0|7-Chloroquinolin-3-ol|BLD Pharm [bldpharm.com]
- 4. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. scielo.br [scielo.br]
- 10. tandfonline.com [tandfonline.com]
- 11. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chemical-label.com [chemical-label.com]
- 15. static.cymitquimica.com [static.cymitquimica.com]
- 16. datasheets.scbt.com [datasheets.scbt.com]
- 17. aksci.com [aksci.com]
- To cite this document: BenchChem. [Physical and chemical properties of 7-Chloroquinolin-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2562791#physical-and-chemical-properties-of-7-chloroquinolin-3-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com